3-Hydroxychrysene

Description

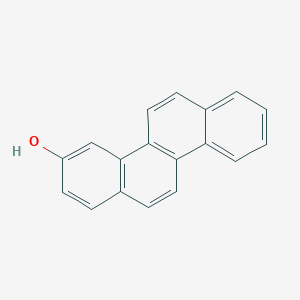

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chrysen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULKTNQKGZNFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6038320 | |

| Record name | 3-Hydroxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63019-39-6 | |

| Record name | 3-Hydroxychrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63019-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxychrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6Q8T78RF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of 3 Hydroxychrysene

In Vitro Mammalian Microsomal Metabolism

Studies utilizing mammalian liver microsomes, which are rich in metabolic enzymes like the cytochrome P450 (CYP) superfamily, have been instrumental in elucidating the initial steps of 3-hydroxychrysene metabolism. nih.govnih.govnih.gov These in vitro systems allow for the identification of primary metabolites in a controlled environment. semanticscholar.org

Research using rat liver microsomal preparations has successfully isolated and characterized several major metabolites of this compound. nih.gov Following incubation, high-performance liquid chromatography (HPLC) was used to separate eight distinct metabolic products. nih.gov These metabolites were identified through ultraviolet (UV) spectroscopy and various mass spectrometric techniques. nih.gov

The identified metabolites include a mix of dihydrodiols, tetrahydroxy-derivatives, and other hydroxylated forms. nih.gov Two metabolites were unambiguously identified, while others were tentatively characterized based on the available data. nih.gov The results demonstrate that this compound undergoes extensive further metabolism. nih.gov

Table 1: Metabolites of this compound Identified in Rat Liver Microsomal Preparations Use the interactive buttons to sort the data.

Source: Adapted from Jacob et al., 1990. nih.gov

The array of metabolites produced from this compound indicates that it can be processed through multiple metabolic routes. nih.gov A key pathway involves the formation of reactive intermediates known as epoxides. masterorganicchemistry.com The identification of metabolites such as 9-hydroxy-trans-1,2-dihydroxy-1,2-dihydrochrysene suggests the formation of a phenol-epoxide intermediate. nih.gov This occurs when the initial phenolic compound is further oxidized by CYP enzymes to form an epoxide ring on one of the aromatic rings. osti.gov

Furthermore, the presence of 9-hydroxy-r-1,t-2,t-3,c-4-tetrahydroxy-1,2,3,4-tetrahydrochrysene points to the existence of triol-epoxide pathways. nih.gov In this sequence, a dihydrodiol metabolite (containing three hydroxyl groups, making it a "triol") is further epoxidized, creating a highly reactive triol-epoxide that can then be hydrolyzed to a tetrol. nih.gov These metabolic pathways involving phenol- and triol-epoxides are significant as they lead to the formation of more complex and polar derivatives. nih.gov

In Vivo Metabolic Fate and Excretion

The in vivo fate of this compound is characterized by its distribution, further metabolism, and eventual elimination from the body. Excretion profiles provide insight into the primary routes of elimination for the compound and its derivatives.

In mammalian systems, the excretion of PAH metabolites occurs through both urine and feces. Studies on related PAHs suggest that fecal excretion is a major route. For instance, after oral administration of benzo[a]pyrene (B130552) to rats, a significant portion of the dose was recovered as metabolites in the feces. researchgate.net Specifically, 8.8% of the initial benzo[a]pyrene dose was found in feces as 3-hydroxybenzo[a]pyrene. researchgate.net Similarly, for pyrene, 17% of its metabolite was excreted in feces, compared to only 0.2% in urine. researchgate.net

While fecal excretion appears dominant, urinary metabolites are often measured as biomarkers of exposure. nih.govnih.gov The urinary excretion of 3-hydroxybenzo[a]pyrene in rats was found to increase in a dose-dependent manner following exposure. nih.gov Studies in humans who consumed smoked salmon showed that the concentrations of various hydroxylated PAHs (OH-PAHs) in urine peaked 3 to 6 hours after consumption. nih.gov The elimination half-lives for OH-PAHs ranged from 1.7 to 7.0 hours, with most returning to background levels within 24 hours. nih.gov

Diet is a primary source of exposure to the parent compound, chrysene (B1668918), particularly through the consumption of cooked meats. nih.gov A controlled human study examining the effects of eating charcoal-barbecued meat found that urinary levels of 3-hydroxybenzo[a]pyrene (a metabolite of the PAH benzo[a]pyrene) increased significantly within 12 hours post-exposure. nih.gov

However, the reliability of using urinary metabolites like this compound as precise biomarkers of exposure is complicated by high variability. The same study noted large inter-individual (80-100%) and intra-individual (90-100%) variations in background concentrations of the metabolite. nih.gov This high background variability can make it difficult to accurately assess exposure, especially in low-dose scenarios. nih.gov Furthermore, research has shown that even with a restricted diet, other environmental sources can contribute to the levels of PAHs, potentially confounding the results. nih.gov

While direct studies on gender-specific metabolic differences for this compound are not available, research on its parent compound and on general xenobiotic metabolism suggests that such differences likely exist. nih.govuspharmacist.com Sex-dependent differences in drug metabolism have long been recognized and are often attributed to hormonal regulation of metabolic enzymes. nih.gov

In studies on the parent PAH chrysene in scallops, females were found to accumulate more of the compound, whereas males showed greater sensitivity in terms of gene expression and enzyme activity changes. nih.gov In humans, the activity of key metabolic enzymes varies between sexes. uspharmacist.comnih.gov For example, CYP3A4, a major Phase I enzyme, generally shows higher activity in women, which can lead to faster clearance of drugs it metabolizes. uspharmacist.comnih.gov Conversely, many Phase II conjugation enzymes, such as those involved in glucuronidation, tend to have higher activity in men. uspharmacist.com These inherent differences in enzyme expression and activity between males and females could lead to gender-specific variations in the rate and profile of this compound metabolism and excretion. uspharmacist.comnih.gov

Enzymatic Biotransformation Mechanisms

The biotransformation of this compound, a metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene, is a complex process primarily mediated by xenobiotic-metabolizing enzymes. These enzymatic reactions are crucial in determining the ultimate fate and biological activity of the compound.

Role of Cytochrome P450 (CYP) Enzymes in this compound Metabolism

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the Phase I metabolism of PAHs and their derivatives, including this compound. mdpi.comnih.gov These enzymes catalyze the introduction of an oxygen atom into the substrate, typically making it more water-soluble and facilitating its excretion. nih.gov The metabolism of this compound itself has been investigated using rat liver microsomal preparations, which are rich in CYP enzymes. nih.gov

In a study utilizing liver microsomes from rats pre-treated with Aroclor 1254 (a known inducer of CYP enzymes), this compound was transformed into several major metabolites. nih.gov This indicates that this compound is a substrate for further oxidative metabolism by CYPs. The process involves the formation of various hydroxylated and dihydrodiol products. nih.gov These findings demonstrate that the initial hydroxylation of chrysene to form this compound is not the final metabolic step; rather, this compound can enter subsequent metabolic pathways, including those that may lead to the formation of phenol- and triol-epoxides. nih.gov

The primary role of CYP enzymes in this context is to catalyze hydroxylation reactions. mdpi.com While CYP1A1 was historically considered the main enzyme for PAH activation, more recent research has highlighted the critical role of CYP1B1 in the metabolic activation of these compounds. nih.gov Both CYP1A1 and CYP1B1 are key players in the metabolic pathways of PAHs, converting them into epoxide intermediates which can then be hydrolyzed to diol-epoxides. nih.gov Although chrysene is hydroxylated to produce metabolites like this compound nih.gov, this phenol can be further metabolized. Research on this compound metabolism in rat liver microsomes identified eight major metabolites, demonstrating the compound's susceptibility to further enzymatic transformation. nih.gov

The metabolites identified from the incubation of this compound with rat liver microsomes are detailed below.

| Parent Compound | Metabolite (Identified) |

| This compound | 9-hydroxy-trans-1,2-dihydroxy-1,2-dihydrochrysene |

| This compound | 9-hydroxy-r-1,t-2,t-3,c-4-tetrahydroxy-1,2,3,4-tetrahydrochrysene |

| This compound | 3-hydroxy-trans-5,6-dihydroxy-5,6-dihydrochrysene (tentative) |

| This compound | 9-hydroxy-trans-3,4-dihydroxy-3,4-dihydrochrysene (tentative) |

| This compound | 1,2,3-trihydroxy-1,2,3,4-tetrahydrochrysene (tentative) |

| This compound | An oxidised phenol (tentative) |

| This compound | Two diphenols (tentative) |

| Data sourced from a study on rat liver microsomal preparations. nih.gov |

Induction and Regulation of CYP1A1 and CYP1B1 in Response to PAHs

The expression and activity of CYP1A1 and CYP1B1 are not static; they are highly inducible by exposure to their substrates, including PAHs like chrysene. nih.gov This induction is a key adaptive response to chemical exposure and is primarily mediated through the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. nih.govmdpi.com

The regulatory mechanism proceeds as follows:

A PAH enters the cell and binds to the AHR, which is located in the cytoplasm as part of a protein complex.

This binding causes the AHR to translocate into the nucleus.

In the nucleus, the AHR dimerizes with the AHR nuclear translocator (ARNT).

This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.

Binding to XREs initiates the transcription of genes, including CYP1A1 and CYP1B1, leading to increased synthesis of these enzymes. nih.gov

Studies have shown that exposure to PAHs significantly induces the gene expression of Cyp1a1 and Cyp1b1. mdpi.com This induction profile can, however, vary depending on the specific chemical, the cell type, and the CYP isoform. nih.gov For instance, in a study using various human tissue-derived cell lines, PAHs and their derivatives were shown to induce CYP1A1, CYP1A2, and CYP1B1 mRNA levels to varying degrees. nih.gov This inducible nature means that ongoing exposure to PAHs can enhance their own metabolism, which includes the pathways leading to the formation of this compound and its subsequent biotransformation.

Interspecies Variations in Chrysene and this compound Metabolism

Significant variations in the metabolism of xenobiotics, including PAHs, exist between different species. nih.govnih.gov These differences can be both quantitative (the rate of metabolism) and qualitative (the types of metabolites formed) and are largely attributable to species-specific differences in the expression and activity of metabolic enzymes like CYPs. nih.gov

A comparative study on PAH metabolism in normal mammary epithelial cells from rats and humans revealed notable differences. nih.gov A significant qualitative distinction was the ability of rat cells to conjugate large amounts of PAHs with glucuronic acid, a Phase II metabolic reaction. This pathway was not observed to a significant extent in human mammary epithelial cells. nih.gov While the production of precursors to active metabolites of some PAHs was similar, it was not identical, highlighting subtle but potentially important species-specific metabolic patterns. nih.gov

Differences in the genetic makeup of CYP enzymes also contribute to these variations. Polymorphisms in CYP genes can lead to enzymes with altered activity, affecting the rate and course of drug and xenobiotic metabolism. nih.gov This genetic variability is a key reason for interindividual and interspecies differences in susceptibility to the effects of chemicals like PAHs. nih.gov

| Compound | Species | Metabolic Finding |

| Polycyclic Aromatic Hydrocarbons | Rat | Capable of significant conjugation to glucuronic acid in mammary epithelial cells. nih.gov |

| Polycyclic Aromatic Hydrocarbons | Human | Did not conjugate significant amounts to glucuronic acid in mammary epithelial cells. nih.gov |

| Imidacloprid | Rat | Highest rate of oxidation to 4OH-imidacloprid. nih.gov |

| Imidacloprid | Rat, Human | Greatest enzyme kinetics for metabolism to 5OH-imidacloprid. nih.gov |

| Clothianidin | Rat | Rapid metabolism to 1-methyl-3-nitroguanidine (B58230) and dm-clothianidin. nih.gov |

| Clothianidin | Cat, Human | Lowest formation of dm-clothianidin. nih.gov |

Molecular Toxicology and Carcinogenesis Mechanisms

Genotoxicity and DNA Adduct Formation

The genotoxicity of a chemical refers to its ability to damage the genetic information within a cell, causing mutations and potentially leading to cancer. A primary mechanism of genotoxicity for PAHs is the formation of covalent adducts with DNA. researchgate.netnih.gov

3-Hydroxychrysene, a metabolite of the environmental PAH chrysene (B1668918), can undergo further metabolic processing to form reactive species capable of binding to DNA. nih.govnih.gov Metabolism of this compound by rat liver microsomal preparations yields several metabolites, including 9-hydroxy-trans-1,2-dihydroxy-1,2-dihydrochrysene and 9-hydroxy-r-1,t-2,t-3,c-4-tetrahydroxy-1,2,3,4-tetrahydrochrysene. nih.gov The formation of these metabolites suggests that this compound can be processed through pathways leading to the creation of phenol- and triol-epoxides, which are reactive intermediates. nih.gov

While direct studies detailing the specific DNA adducts formed from this compound are limited, research on analogous compounds provides insight. For instance, the metabolic activation of 3-aminochrysene, a related derivative, involves N-oxidation to form N-hydroxy-3-aminochrysene. nih.gov This reactive intermediate then reacts with DNA, primarily forming N-(deoxyguanosin-8-yl)-3-aminochrysene. nih.gov This process highlights a common pathway for chrysene derivatives where metabolic activation leads to the formation of DNA adducts, a critical step in chemical carcinogenesis. nih.govnih.gov The formation of such adducts can distort the DNA double helix, leading to errors during DNA replication and transcription, which can result in mutations. researchgate.net

The "bay-region" theory of PAH carcinogenesis posits that diol epoxides in the bay region of a PAH are the ultimate carcinogenic metabolites. epa.gov For chrysene, this corresponds to the chrysene-1,2-diol-3,4-oxides (diol-epoxides). The introduction of a hydroxyl group, as in this compound, can lead to the formation of triol-epoxides, such as 9-hydroxychrysene-1,2-diol-3,4-oxide. nih.gov

Studies comparing the mutagenic potential of these different adducts in mammalian cells have revealed important distinctions. nih.gov The anti-triol-epoxide, a metabolite derived from a hydroxylated chrysene, was found to be the most potent mutagen when measured by the mutation frequency per amount of compound administered. nih.gov It was 1.7 times more active than the anti-diol-epoxide. nih.gov However, when mutagenic potency was expressed as mutations per total adducts formed, the anti-triol-epoxide and anti-diol-epoxide showed similar activity. nih.gov This suggests that the presence of the additional hydroxyl group in the triol-epoxide may enhance its chemical reactivity and ability to form adducts, rather than increasing the inherent mutagenicity of the adducts themselves. nih.gov

The stereochemistry of these epoxides also plays a critical role. The anti-isomers of both diol-epoxides and triol-epoxides are consistently more mutagenic and have higher cell-transforming activity than their corresponding syn-isomers. nih.govaacrjournals.org This difference is attributed to the conformation of the DNA adducts formed by the different isomers. nih.gov

The mutagenic activity of this compound and its metabolites has been evaluated in various in vitro systems, including bacterial and mammalian cells, to assess their genotoxic potential.

In bacterial systems, such as the Ames test using Salmonella typhimurium, this compound requires metabolic activation (in the presence of a rat liver S9 mix) to exhibit mutagenic activity. aacrjournals.org In S. typhimurium strain TA100, this compound was efficiently activated and showed mutagenic effects. aacrjournals.org However, its mutagenic activity in strain TA98 was weak compared to TA100. aacrjournals.org It is noteworthy that in the presence of the S9 mix, trans-3,4-Dihydroxy-3,4-dihydrochrysene was the most potent mutagen in strain TA98. aacrjournals.org

In cultured mammalian cells, such as Chinese hamster V79 cells, this compound itself did not show any mutagenic effects, either with or without the S9 mix. aacrjournals.org However, its metabolic derivatives, the diol-epoxides and triol-epoxides, were highly mutagenic in V79 cells. nih.govaacrjournals.org The order of mutagenic potency in V79 cells was determined to be: anti-triol-epoxide > anti-diol-epoxide > syn-triol-epoxide > syn-diol-epoxide. aacrjournals.org This demonstrates that while the parent phenol (B47542), this compound, is not directly mutagenic in this system, its metabolites are potent mutagens. aacrjournals.org

Table 1: Mutagenic Activity of this compound and Related Chrysene Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Test System | Metabolic Activation (S9) | Mutagenic Activity | Reference |

|---|---|---|---|---|

| This compound | S. typhimurium TA100 | Required | Active | aacrjournals.org |

| This compound | S. typhimurium TA98 | Required | Weakly Active | aacrjournals.org |

| This compound | Chinese Hamster V79 Cells | With or Without | Inactive | aacrjournals.org |

| anti-Triol-epoxide | Chinese Hamster V79 Cells | Not Applicable | Highly Active | nih.govaacrjournals.org |

| anti-Diol-epoxide | Chinese Hamster V79 Cells | Not Applicable | Highly Active | nih.govaacrjournals.org |

| syn-Triol-epoxide | Chinese Hamster V79 Cells | Not Applicable | Active | nih.govaacrjournals.org |

| syn-Diol-epoxide | Chinese Hamster V79 Cells | Not Applicable | Active | nih.govaacrjournals.org |

Cell Transformation Studies

Cell transformation assays are in vitro models used to assess the potential of a chemical to induce neoplastic-like changes in cells, serving as an indicator of carcinogenic potential.

In cell transformation experiments using an in vitro model, this compound was found to give negative results, meaning it did not induce cell transformation. aacrjournals.org This finding is consistent with its lack of mutagenicity in V79 mammalian cells. aacrjournals.org However, some of its metabolites and other chrysene derivatives did show activity in these assays. aacrjournals.org For instance, the anti-triol-epoxide was identified as the chrysene derivative with the highest transforming activity. aacrjournals.org

When compared to other chrysene derivatives in cell transformation assays, this compound was found to be inactive, similar to the parent compound, chrysene. aacrjournals.orgnih.gov In contrast, other metabolites exhibited a range of activities. Chrysene-1,2-diol, 9-hydroxychrysene-1,2-diol, the syn-diol-epoxide, and the syn-triol-epoxide were all weakly active. aacrjournals.org The anti-diol-epoxide was moderately active, and as mentioned, the anti-triol-epoxide was the most potent cell-transforming agent among the tested chrysene derivatives. aacrjournals.org These results underscore the importance of metabolic activation in converting chrysene and its hydroxylated metabolites into forms that can initiate the process of cell transformation.

Table 2: Comparative Cell-Transforming Activity of Chrysene Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Cell-Transforming Activity | Reference |

|---|---|---|

| This compound | Negative | aacrjournals.org |

| Chrysene | Negative | aacrjournals.orgnih.gov |

| Chrysene-1,2-diol | Weakly Active | aacrjournals.org |

| 9-Hydroxychrysene-1,2-diol | Weakly Active | aacrjournals.org |

| syn-Diol-epoxide | Weakly Active | aacrjournals.org |

| syn-Triol-epoxide | Weakly Active | aacrjournals.org |

| anti-Diol-epoxide | Moderately Active | aacrjournals.org |

| anti-Triol-epoxide | Highest Activity | aacrjournals.org |

Mechanisms of Reactive Oxygen Species (ROS) Generation

Reactive Oxygen Species (ROS) are highly reactive molecules containing oxygen that can damage cellular components like DNA, proteins, and lipids. nih.gov The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) and their hydroxylated derivatives is a key source of ROS production.

Oxidative Stress Induction by this compound Metabolites

The biotransformation of this compound is a critical step in its toxicological profile. Metabolism by rat liver microsomal preparations leads to the formation of several further oxidized products. nih.gov These metabolic processes can create intermediates that disrupt the cellular redox balance, leading to oxidative stress, a condition where the production of ROS overwhelms the cell's antioxidant defenses. rsc.org

Studies on related compounds show that their metabolites can significantly increase markers of lipid and protein oxidative damage. rsc.org The generation of ROS by these metabolites is considered a crucial element of their toxicity. nih.gov For instance, the metabolism of the parent compound chrysene can lead to the formation of reactive intermediates that produce ROS. This process is initiated by cytochrome P450 (CYP) enzymes, which oxidize the compound to create more reactive molecules. nih.gov

The specific metabolites of this compound identified include dihydrodiols and tetrahydrotetrols. nih.gov The formation of these metabolites indicates that this compound enters pathways capable of producing reactive intermediates. These intermediates can participate in redox cycling, a process that generates superoxide (B77818) radicals, which are then converted to other ROS like hydrogen peroxide and hydroxyl radicals, ultimately inducing oxidative stress. nih.gov

Role of Catechol Metabolites in ROS Production

Catechols, which are aromatic compounds with two hydroxyl groups on adjacent carbons, and their metabolic precursors are central to the generation of ROS. While direct catechol metabolites of this compound are not explicitly detailed in all studies, the identified formation of dihydrodiol metabolites is a key step in a similar pathway. nih.gov For example, 9-hydroxy-trans-1,2-dihydroxy-1,2-dihydrochrysene is a known metabolite of this compound. nih.gov

The general mechanism involves the oxidation of catechols (or related diols) to semiquinones and quinones. This process is a redox cycle where the compound is repeatedly oxidized and reduced, generating superoxide anions with each cycle. nih.gov This continuous production of ROS can lead to significant cellular damage. Studies on the isomer 2-hydroxychrysene (B107985) have shown that its 1,2-catechol metabolite is a potent generator of ROS, leading to oxidative stress that contributes to its toxicity. researchgate.net This establishes a clear precedent for how hydroxylated chrysenes can cause toxicity via catechol-mediated ROS production.

Ah Receptor (AhR)-Mediated Pathways

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of a variety of genes, including several xenobiotic-metabolizing enzymes like those in the Cytochrome P450 family (e.g., CYP1A1). youtube.comnih.govnih.gov Activation of AhR is a key event in the toxicity of many PAHs. nih.gov

Developmental Toxicity and Regioselectivity

The toxicity of hydroxylated chrysenes during embryonic development demonstrates marked regioselectivity, meaning the biological effect is highly dependent on the position of the hydroxyl (-OH) group on the chrysene structure. researchgate.netnih.gov This phenomenon has been clearly demonstrated in studies comparing 2-hydroxychrysene and 6-hydroxychrysene (B107994) in fish embryo models, such as the Japanese medaka and zebrafish. nih.govnih.gov

In Japanese medaka embryos, 2-hydroxychrysene causes a significant, concentration-dependent decrease in hemoglobin and high rates of mortality. nih.gov In contrast, 6-hydroxychrysene does not cause mortality and only affects hemoglobin at the highest tested concentrations. nih.gov Similarly, in zebrafish embryos, while both isomers cause deformities, 2-hydroxychrysene results in a higher prevalence of cardiac, ocular, and circulatory defects and a significant decrease in hemoglobin levels, whereas 6-hydroxychrysene is associated with a higher decrease in survival. nih.gov

This regioselective toxicity is linked to differences in metabolic activation. The toxicity of 2-hydroxychrysene is associated with a sensitive developmental window that coincides with liver development and is dependent on metabolism by CYP enzymes to form a toxic 1,2-catechol metabolite. researchgate.netnih.gov

Currently, specific data on the developmental toxicity of This compound in these established fish models is not available in the reviewed scientific literature, preventing a direct comparison with the 2- and 6-isomers.

Data Tables

Table 1: Regioselective Developmental Effects of Hydroxychrysene Isomers in Fish Embryos Data based on studies of 2- and 6-Hydroxychrysene; comparable data for this compound is not available.

| Isomer | Observed Effect in Japanese Medaka nih.gov | Observed Effect in Zebrafish nih.gov |

|---|---|---|

| 2-Hydroxychrysene | Concentration-dependent decrease in hemoglobin; significant mortality. | High prevalence of cardiac, ocular, and circulatory defects; decreased hemoglobin. No significant decrease in survival. |

| 6-Hydroxychrysene | No significant mortality; hemoglobin decrease only at highest concentration. | Significant decrease in survival. Lower prevalence of deformities compared to the 2-isomer. |

| This compound | Data Not Available | Data Not Available |

Table 2: Known Metabolites of this compound from Rat Liver Microsomal Preparations nih.gov

| Metabolite Name | Identification Status |

|---|---|

| 9-hydroxy-trans-1,2-dihydroxy-1,2-dihydrochrysene | Unambiguously Identified |

| 9-hydroxy-r-1,t-2,t-3,c-4-tetrahydroxy-1,2,3,4-tetrahydrochrysene | Unambiguously Identified |

| 3-hydroxy-trans-5,6-dihydroxy-5,6-dihydrochrysene | Tentatively Identified |

| 9-hydroxy-trans-3,4-dihydroxy-3,4-dihydrochrysene | Tentatively Identified |

| 1,2,3-trihydroxy-1,2,3,4-tetrahydrochrysene | Tentatively Identified |

Stage-Dependent Embryonic Toxicity in Aquatic Organisms

The developmental stage of an organism at the time of exposure to hydroxylated chrysenes plays a crucial role in the manifestation of toxic effects. Studies on aquatic organisms, such as the Japanese medaka (Oryzias latipes) and the zebrafish (Danio rerio), have demonstrated that embryonic development is a particularly vulnerable period.

Research on Japanese medaka embryos has identified a critical window of sensitivity to 2-hydroxychrysene between 52 and 100 hours post-fertilization (hpf). researchgate.netcend.dk This period coincides with significant developmental events, including liver morphogenesis, suggesting that the developing liver's metabolic activity may contribute to the toxicity of this compound. researchgate.net Exposure during this sensitive window to 2-hydroxychrysene resulted in significant anemia and mortality. researchgate.net

Table 1: Stage-Dependent Effects of Hydroxychrysene Isomers on Japanese Medaka Embryos

| Isomer | Sensitive Window (hpf) | Key Developmental Event | Observed Effects |

| 2-Hydroxychrysene | 52-100 | Liver Morphogenesis | Anemia, Mortality |

Data sourced from studies on Japanese medaka embryos, indicating a critical period of susceptibility. researchgate.netcend.dk

Regioselective Impacts on Hematopoiesis and Organ Development

The specific location of the hydroxyl group on the chrysene molecule dictates the nature and severity of the toxicological impact on developing organs and physiological systems like hematopoiesis. This regioselectivity is evident in the differing effects of 2- and 6-hydroxychrysene observed in fish embryos.

In zebrafish embryos, both 2- and 6-hydroxychrysene induced cardiac malformations, as well as ocular and circulatory defects. researchgate.net However, 2-hydroxychrysene generally led to a higher prevalence of these effects. researchgate.net A significant decrease in hemoglobin levels, a key indicator of anemia, was observed in embryos treated with 2-hydroxychrysene. researchgate.net Furthermore, exposure to 2-hydroxychrysene resulted in a significant increase in the expression of runx1, a crucial regulator of hematopoiesis. researchgate.net

Similarly, in Japanese medaka embryos, 2-hydroxychrysene was found to cause anemia and mortality, whereas chrysene and 6-hydroxychrysene did not produce these effects at the tested concentrations. cend.dk The toxicity of 2-hydroxychrysene was linked to its metabolism, as inhibition of cytochrome P450 (CYP) enzymes significantly reduced both anemia and mortality. nih.govnih.gov This suggests that a metabolite of 2-hydroxychrysene, potentially a catechol, is responsible for the observed hematopoietic toxicity. cend.dk

These findings collectively demonstrate the potent and regioselective impact of hydroxylated chrysenes on vital developmental processes. The differential toxicity of the isomers underscores the importance of isomer-specific toxicological evaluations.

Table 2: Regioselective Developmental Toxicity of Hydroxychrysene Isomers in Fish Embryos

| Isomer | Organism | Hematopoietic Effects | Organ Development Defects |

| 2-Hydroxychrysene | Zebrafish | Decreased hemoglobin, Increased runx1 expression | Cardiac, Ocular, Circulatory |

| 6-Hydroxychrysene | Zebrafish | No significant effect on hemoglobin | Cardiac, Ocular, Circulatory |

| 2-Hydroxychrysene | Japanese Medaka | Anemia, Mortality | - |

| 6-Hydroxychrysene | Japanese Medaka | No significant effect | - |

This table summarizes the differential effects of 2- and 6-hydroxychrysene, highlighting the regioselective nature of their toxicity in early life stages of fish. cend.dkresearchgate.net

Immunotoxicological and Endocrine Disrupting Potential

The potential for this compound to interfere with the immune and endocrine systems is a significant area of concern, largely inferred from studies on related polycyclic aromatic hydrocarbons (PAHs) and its isomers.

While direct studies on the immunotoxicity of this compound are lacking, research on PAH mixtures containing chrysene has demonstrated immunosuppressive effects. researchgate.netnih.gov PAHs can impact the immune system by altering the function of T-cells and other immune cells. nih.govepa.govresearchgate.net For example, exposure to certain PAHs has been shown to suppress cell-mediated immunity and reduce the number of splenic B lymphocytes and antibody production. nih.govepa.gov

The endocrine-disrupting potential of hydroxylated chrysenes is more clearly established through studies on its isomers. Research has shown that 2-hydroxychrysene can act as an agonist for the estrogen receptor (ER), meaning it can mimic the effects of estrogen. nih.govnih.gov In contrast, 6-hydroxychrysene has been identified as an ER antagonist, a substance that blocks the action of estrogen. nih.govnih.gov This differential activity on a key hormonal receptor highlights the nuanced and isomer-specific ways in which these compounds can disrupt the endocrine system. The estrogenic activity of some hydroxylated PAHs has been identified in various environmental samples, including cigarette smoke condensate. nih.gov

Given that this compound is an isomer of these compounds, it is plausible that it also possesses immunomodulatory and endocrine-disrupting properties, although its specific mode of action and potency remain to be determined through direct experimental investigation.

Environmental Distribution and Fate Dynamics

Degradation Pathways in Environmental Matrices (e.g., soil, water, sediment)

The degradation of chrysene (B1668918), and by extension its metabolites like 3-Hydroxychrysene, in the environment is a slow process primarily driven by microbial activity and chemical oxidation. frontiersin.orgnih.govnih.gov In environmental matrices such as soil, water, and sediment, microorganisms are the key players in breaking down these persistent organic pollutants. nih.gov

Bacteria, in particular, have demonstrated the ability to use PAHs as a source of carbon and energy. frontiersin.orgmdpi.com The degradation of chrysene often proceeds through an oxidation pathway. For instance, a bacterial consortium containing Rhodococcus sp., Bacillus sp., and Burkholderia sp. has been shown to degrade chrysene, utilizing it as the sole carbon source. frontiersin.org The metabolic route for chrysene degradation by this consortium was suggested to proceed through the phthalic acid pathway, indicating the complete mineralization of the parent compound. frontiersin.org Similarly, the fungus Hortaea sp. B15 can degrade chrysene, forming intermediates such as 1-hydroxy-2-naphthoic acid. researchgate.net

Table 1: Examples of Microbial Degradation of Chrysene

| Microorganism/Consortium | Matrix | Key Findings/Pathway | Reference |

|---|---|---|---|

| Bacterial Consortium ASDC (Rhodococcus sp., Bacillus sp., Burkholderia sp.) | Aqueous Medium | Utilized chrysene as the sole carbon and energy source; degradation proceeds through the phthalic acid pathway. | frontiersin.org |

| Hortaea sp. B15 (Fungus) | Lab Culture | Capable of degrading chrysene, forming intermediates like 1-hydroxy-2-naphthoic acid. | researchgate.net |

| Active Bacterial Consortium from MGP soil | Model Soil | Biodegraded over 90% of 2-, 3-, and 4-ring PAHs and could transform about 50% of 4- and 5-ring hydrocarbons like chrysene. | nih.gov |

Bioaccumulation and Biotransformation in Environmental Organisms

Bioaccumulation is the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the environment. youtube.comtaylorandfrancis.com For PAHs, bioaccumulation is strongly linked to their lipophilicity (tendency to dissolve in fats) and the organism's ability to metabolize and excrete them. rivm.nl

Chrysene, the parent compound of this compound, is known to bioaccumulate in aquatic organisms. rivm.nl However, the extent of this accumulation varies significantly between species due to differences in metabolic capabilities. rivm.nl Invertebrates such as daphnids show a high potential for chrysene bioaccumulation. rivm.nl In contrast, vertebrates like fish can more readily metabolize PAHs. escholarship.orgrivm.nl This metabolic process, known as biotransformation, converts the parent PAH into more water-soluble metabolites, such as hydroxylated derivatives, which can then be excreted. escholarship.org

The formation of this compound is a direct result of this biotransformation process. Studies on the liver microsomes of the brown bullhead (Ameriurus nebulosus), a bottom-dwelling fish, have shown that chrysene is metabolized into several products, including this compound and chrysene-3,4-diol. oup.com This indicates that fish exposed to chrysene in their environment actively transform it into hydroxylated metabolites. oup.com While this biotransformation is a detoxification and elimination pathway, the intermediate metabolites themselves can sometimes be more toxic than the parent compound. escholarship.orgresearchgate.net

Table 2: Bioaccumulation and Biotransformation of Chrysene

| Organism | Process | Finding | Reference |

|---|---|---|---|

| Daphnids (Crustaceans) | Bioaccumulation | Chrysene is considered very bioaccumulative (vB). | rivm.nl |

| Fish (General) | Bioaccumulation | Do not significantly accumulate chrysene due to efficient biotransformation. | rivm.nl |

| Brown Bullhead (Ameriurus nebulosus) | Biotransformation | Liver microsomes metabolize chrysene to produce metabolites including this compound and chrysene-1,2-diol. | oup.com |

| Atlantic Haddock (Melanogrammus aeglefinus) | Biotransformation | Exposure to one PAH can enhance the metabolic activation and toxicity of another, demonstrating complex interactions in biotransformation. | researchgate.net |

Influences of Environmental Factors on Fate (e.g., photolysis, microbial degradation)

The persistence and degradation of this compound and its parent compound in the environment are heavily influenced by a range of abiotic and biotic factors. nih.gov

Photolysis : For many organic pollutants in surface waters, photolysis (degradation by light) is a major abiotic degradation process. nih.govresearchgate.net The rate of photolytic degradation is influenced by factors such as water pH and the presence of other substances. nih.gov For example, dissolved organic matter like humic acids can have a dual role, acting as photosensitizers that enhance degradation by producing hydroxyl radicals, but also inhibiting it through light screening. escholarship.orgresearchgate.net The presence of nitrates can also increase the rate of photodegradation. escholarship.org

Microbial Degradation : This is a critical pathway for the removal of PAHs from the environment. nih.govfrontiersin.org The efficiency of microbial degradation depends on various conditions:

pH and Temperature : Most PAH-degrading bacteria function optimally around a neutral pH and at specific temperatures. frontiersin.org

Nutrients and Oxygen : The availability of nutrients (like nitrogen and phosphorus) and oxygen is crucial for microbial activity and the breakdown of pollutants. frontiersin.org

Bioavailability : Because PAHs are hydrophobic, their availability to microorganisms in soil and sediment can be limited. frontiersin.orgescholarship.org Surfactants can sometimes enhance degradation by increasing the solubility of PAHs. frontiersin.org

Presence of Other Compounds : The degradation of a specific PAH can be affected by the presence of other organic compounds. Some compounds can inhibit degradation, while others may enhance it through co-metabolism. frontiersin.orgmdpi.com

Table 3: Influence of Environmental Factors on PAH Fate

| Factor | Influence on Degradation | Reference |

|---|---|---|

| Sunlight (Photolysis) | Major abiotic degradation process for organic pollutants in surface waters. | nih.govresearchgate.net |

| pH | Affects both photolysis rates and microbial degradation efficiency, with neutral pH often being optimal for microbes. | frontiersin.orgnih.gov |

| Microbial Populations | Primary drivers of PAH breakdown in soil and sediment. Efficiency depends on the specific strains present. | nih.gov |

| Dissolved Organic Carbon (DOC) / Humic Acids | Can decrease photolysis via light screening or enhance it by acting as a photosensitizer. | escholarship.orgresearchgate.net |

| Nitrates | Can increase the rate of photodegradation by generating hydroxyl radicals. | escholarship.orgresearchgate.net |

| Other PAHs/Organics | Can inhibit or enhance degradation of a target compound through competitive or co-metabolic processes. | frontiersin.orgmdpi.com |

Advanced Analytical Methodologies and Biomarker Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 3-hydroxychrysene, providing the necessary separation from other isomers and matrix components prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hydroxylated PAHs (OH-PAHs) like this compound. nih.gov Its application is particularly prevalent in biological monitoring, especially for the analysis of urine samples. researchgate.net HPLC, often coupled with fluorescence or ultraviolet (UV) detectors, allows for the separation and quantification of these compounds. nih.govijcce.ac.ir The separation mechanism in the commonly used reversed-phase HPLC is based on the hydrophobicity of the analytes. primescholars.com

One of the challenges in the HPLC analysis of PAHs and their metabolites is the presence of numerous structurally similar isomers, which can complicate complete resolution. separationmethods.com To address this, specialized columns and automated systems have been developed. For instance, a highly automated, coupled-column HPLC method has been described for the simultaneous quantification of several chrysene (B1668918) and benzo[a]pyrene (B130552) metabolites in urine. researchgate.net This system integrates sample processing on a copper-phthalocyanine modified solid-phase material for cleanup and preconcentration, followed by gradient elution on an analytical column for separation. researchgate.net

The sensitivity of HPLC methods is crucial, as biomarkers like this compound are often present at very low concentrations. Methods have been developed with detection limits in the nanogram per liter (ng/L) range. researchgate.net For example, an HPLC method for urinary 3-hydroxybenzo[a]pyrene (a related OH-PAH) achieved a detection limit of 8 ng/L using laser-induced fluorescence detection. researchgate.net

Below is a table summarizing the application of HPLC in the analysis of chrysene metabolites.

| Analytical Technique | Application | Key Features | Reference |

| Coupled-Column HPLC | Simultaneous quantification of chrysene and benzo[a]pyrene metabolites in urine. | Automated sample cleanup and preconcentration; gradient elution. | researchgate.net |

| HPLC with Fluorescence Detection | Determination of various OH-PAHs in human urine. | Fast scanning fluorimetric detection; gradient elution. | researchgate.net |

| Reversed-Phase HPLC | Separation of PAHs in wastewater and sediments. | Separation based on hydrophobicity; UV-diode array detection. | primescholars.com |

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the determination of this compound and other OH-PAHs. nih.govresearchgate.net This method offers high resolution and sensitivity, making it suitable for analyzing trace levels of these compounds in various matrices, including biological and environmental samples. nih.govmdpi.com

A critical step in the GC-MS analysis of polar compounds like this compound is derivatization. This process converts the hydroxyl group into a less polar and more volatile silyl (B83357) ether derivative, typically using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.govcoresta.org This derivatization step is essential for improving chromatographic peak shape and thermal stability, which is particularly important for larger PAH metabolites that can be prone to thermal decomposition. researchgate.netresearchgate.net

GC-MS methods have been developed for the quantitative analysis of several OH-PAHs, including this compound, in human urine. nih.gov These methods often involve enzymatic deconjugation to release the metabolites from their glucuronide and sulfate (B86663) conjugates, followed by liquid-liquid extraction, derivatization, and instrumental analysis. nih.gov High-resolution gas chromatography combined with high-resolution mass spectrometry (HRGC/HRMS) provides excellent accuracy and precision, with method detection limits reported in the picogram per milliliter (pg/mL) range. nih.gov

The following table presents data from a study on the GC-MS analysis of various chrysene compounds.

| Compound | Recovery by GC-MS (%) | Reference |

| 1-Hydroxychrysene | 48-124 | researchgate.net |

| 2-Hydroxychrysene (B107985) | 48-124 | researchgate.net |

| This compound | 48-124 | researchgate.net |

| 4-Hydroxychrysene | 48-124 | researchgate.net |

| 6-Hydroxychrysene (B107994) | 48-124 | researchgate.net |

Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as a highly sensitive and specific technique for the quantification of this compound and other hydroxylated PAHs in biological samples, particularly urine. mdpi.com This method combines the superior separation efficiency of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the detection of extremely low concentrations of analytes.

UHPLC systems utilize columns with smaller particle sizes, leading to higher resolution and faster analysis times compared to conventional HPLC. tecnofrom.com When coupled with a tandem mass spectrometer, the instrument can perform targeted analysis using multiple reaction monitoring (MRM), which significantly enhances selectivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. shimadzu.com

A key advantage of UHPLC-MS/MS is its ability to achieve very low limits of quantification (LLOQ). For instance, a sensitive LC-MS/MS method for urinary 3-hydroxybenzo[a]pyrene reported an LLOQ of 50 pg/L. mdpi.com This level of sensitivity is crucial for assessing exposure in non-occupationally exposed populations, where biomarker concentrations are typically very low. mdpi.com Methods have been developed for the simultaneous determination of multiple OH-PAHs, including this compound, in a single chromatographic run. researchgate.netnih.gov

The sample preparation for UHPLC-MS/MS analysis of urinary this compound typically involves enzymatic hydrolysis to cleave the glucuronide and sulfate conjugates, followed by solid-phase extraction (SPE) for sample cleanup and concentration. researchgate.netnih.gov

The table below highlights the performance of a validated LC-MS/MS method for the determination of this compound and other OH-PAHs.

| Analyte | Limit of Quantitation (µg/L) | Coefficient of Variation (%) | Reference |

| This compound | 0.002 - 0.010 | 7 - 27 | researchgate.net |

| 6-Hydroxychrysene | 0.002 - 0.010 | 7 - 27 | researchgate.net |

| 1-Hydroxypyrene | 0.002 - 0.010 | 7 - 27 | researchgate.net |

Mass Spectrometric Approaches for Structure Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool in the study of this compound, providing not only quantification at trace levels but also crucial information for its structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage in the analysis of this compound by providing highly accurate mass measurements. nih.govnih.gov This capability allows for the determination of the elemental composition of an ion, which is invaluable for the confident identification of unknown compounds and for distinguishing between isobaric interferences in complex samples. nih.gov HRMS can be coupled with both gas chromatography (GC) and liquid chromatography (LC). nih.gov

In the context of this compound analysis, high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) has been employed for the quantitative determination of this and other hydroxy PAHs in urine. nih.gov This technique provides excellent accuracy, precision, and low detection limits, with reported values in the range of 13 to 24 pg/mL for various OH-PAHs. nih.gov The high resolving power of HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, allows for the separation of analyte signals from background matrix ions with very similar nominal masses. nih.govnih.gov

The use of HRMS is not limited to targeted quantification. Its full-scan acquisition mode with high mass accuracy makes it suitable for non-targeted analysis, enabling the discovery of new metabolites and transformation products of chrysene in environmental and biological systems. nih.govresearchgate.net

The table below illustrates the precision of an HRGC/HRMS method for OH-PAH analysis.

| Parameter | Synthetic Urine Accuracy (%) (RSD %) | Human Urine Accuracy (%) (RSD %) | Reference |

| This compound (and other OH-PAHs) | 77.4–101 (<4.9) | 92.3–117 (<15) | nih.gov |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a highly specific and sensitive technique used for both the quantification and structural elucidation of this compound. mdpi.comnih.gov In an MS/MS experiment, a precursor ion corresponding to the molecule of interest (in this case, protonated or deprotonated this compound) is selected in the first mass analyzer, subjected to fragmentation, and the resulting product ions are analyzed in a second mass analyzer. uni-saarland.dewikipedia.org This process, often referred to as collision-induced dissociation (CID), provides a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule. wikipedia.org

The high selectivity of MS/MS, particularly in the multiple reaction monitoring (MRM) mode, allows for the quantification of this compound at very low levels in complex matrices like urine, even in the presence of co-eluting interferences. coresta.orgjeol.com LC-MS/MS methods have been developed and validated for the simultaneous analysis of several urinary monohydroxylated PAHs, including this compound. nih.gov These methods demonstrate good precision, accuracy, and high sensitivity, with short chromatographic run times. nih.gov

The fragmentation pattern obtained from MS/MS is crucial for confirming the identity of the analyte. libretexts.orglibretexts.org While the specific fragmentation of this compound is not extensively detailed in the provided results, the fragmentation of PAHs and their derivatives generally involves characteristic losses, such as the loss of CO, H2O, or cleavage of alkyl chains if present. libretexts.org The fragmentation of the silyl derivatives of hydroxy-PAHs in GC-MS/MS is also a key part of their identification and quantification.

The table below shows the precursor and product ions used for the MS/MS analysis of silylated this compound in a GC-MS/MS method.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Derivatized this compound | [Data not available in search results] | [Data not available in search results] | coresta.org |

Specific m/z values for the precursor and product ions of derivatized this compound were not explicitly found in the provided search results, but the methodology is described.

Biomarker Applications in Human and Wildlife Exposure Assessment

The assessment of human and wildlife exposure to polycyclic aromatic hydrocarbons (PAHs) relies on the identification and quantification of specific biomarkers. For chrysene, a PAH classified as a possible human carcinogen, its metabolite this compound has emerged as a key biomarker. This section delves into the application of this compound in exposure assessment, focusing on its excretion, stability, and the analytical challenges associated with its measurement.

Urinary and Fecal Excretion as Exposure Biomarkers

The primary routes of excretion for PAH metabolites are through urine and feces, with the specific pathway largely dependent on the molecular weight of the parent compound. As a metabolite of a higher molecular weight PAH, this compound's excretion profile reflects this characteristic.

Urinary Excretion:

The presence of this compound in urine is a direct indicator of exposure to chrysene. nih.gov Studies have successfully identified and quantified this metabolite in the urine of individuals with occupational exposure to PAHs. For instance, research conducted on workers in the coking industry revealed the presence of this compound in their urine. nih.gov In one such study, the mean concentration of this compound was found to be 1.382 µg/g creatinine, a level significantly higher than its isomer, 6-Hydroxychrysene, which was detected at a concentration 63 times lower. nih.gov This highlights the prominence of this compound as a urinary biomarker for chrysene exposure in high-risk populations.

While urine is a commonly used matrix for biomonitoring due to its non-invasive collection, it is important to note that for higher molecular weight PAHs like chrysene, urinary excretion may represent a smaller fraction of the total excreted dose compared to fecal excretion. nih.gov

Fecal Excretion:

Consistent with the behavior of higher molecular weight PAHs, a significant portion of chrysene metabolites are eliminated through biliary excretion into the feces. nih.gov Animal studies have demonstrated that for some PAHs, metabolite excretion can be three times greater in feces than in urine. nih.gov While direct studies on this compound in human feces are limited, research on other high molecular weight PAHs supports this excretion pattern. nih.gov For example, studies in rats have shown that a substantial amount of benzo[a]pyrene, another high molecular weight PAH, is eliminated in the feces. nih.gov Human colon microbiota have also been shown to transform PAHs into various metabolites, which can then be found in feces. nih.govresearchgate.net Therefore, the analysis of fecal samples could provide a more comprehensive assessment of chrysene exposure, although it is a less common practice in human biomonitoring. nih.gov

Urinary Concentrations of this compound in Exposed Populations

| Population | Mean Concentration (µg/g creatinine) | Reference |

|---|---|---|

| Coking Industry Workers | 1.382 | nih.gov |

Stability and Confounding Factors in Biomarker Analysis

The reliability of this compound as a biomarker is contingent on its stability during sample collection, storage, and analysis, as well as the consideration of various confounding factors that can influence its measured concentrations.

Stability:

The stability of hydroxylated PAH metabolites in urine is crucial for accurate biomonitoring. Studies have shown that urinary PAH biomarkers are generally stable when stored at low temperatures, such as -20°C and -80°C. nih.gov One study demonstrated that 3-Hydroxybenzo[a]pyrene, a metabolite with similar properties to this compound, was stable in urine for 30 days when stored at -80°C, with no significant loss observed after three freeze-thaw cycles. nih.gov However, it has also been noted that some hydroxylated PAH metabolites can be less stable than others, making careful handling and storage procedures essential. researchgate.net

Confounding Factors:

Several factors can influence the urinary concentration of this compound, independent of the exposure level of interest. These confounding factors need to be carefully considered and controlled for in exposure assessment studies.

Smoking: Tobacco smoke is a significant source of PAHs, including chrysene. Smokers consistently show higher levels of urinary PAH metabolites compared to non-smokers. researchgate.netnih.govnih.govheudorf.org The induction of cytochrome P450 enzymes, such as CYP1A2, in smokers can also alter the metabolic profile of PAHs, potentially affecting the relative abundance of different isomers. heudorf.orgnih.gov

Diet: The consumption of grilled, smoked, or charred foods is a major dietary source of PAHs. nih.govnih.gov Studies have shown that a diet rich in such foods can lead to a significant increase in the urinary excretion of hydroxylated PAH metabolites. nih.govnih.gov

Occupational Exposure: As demonstrated in the coking industry, occupational settings can lead to significantly higher exposure to PAHs than the general population. nih.gov

Environmental Exposure: Proximity to industrial sites, such as thermal power plants, has been associated with higher urinary concentrations of PAH metabolites in children. cdc.gov

Genetic Polymorphisms: Inter-individual differences in the genes encoding for metabolic enzymes, such as cytochrome P450s and glutathione (B108866) S-transferases, can lead to variations in the rate of PAH metabolism and excretion. nih.gov This can result in different urinary metabolite concentrations even with similar exposure levels.

Age and Sex: Some studies have reported associations between age and sex and the urinary concentrations of PAH metabolites. cdc.gov

Quantification of Isomeric Hydroxylated PAH Metabolites

The accurate quantification of this compound is often complicated by the presence of its isomers, which may have different toxicological potencies. Therefore, advanced analytical methodologies are required to separate and individually quantify these isomeric hydroxylated PAH metabolites.

Several analytical techniques are employed for the analysis of hydroxylated PAHs in biological samples:

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): This is a widely used and sensitive method for the detection of fluorescent PAH metabolites like this compound. nih.govnih.govuzh.ch By using specific excitation and emission wavelengths, high selectivity can be achieved. nih.gov The use of techniques like column-switching can further enhance the sensitivity of HPLC-FLD methods. uzh.ch

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high resolving power and is capable of separating complex mixtures of isomers. nih.gov Derivatization of the hydroxylated metabolites is often required to improve their volatility and chromatographic behavior. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov LC-MS/MS is particularly useful for the simultaneous determination of multiple PAH metabolites in a single run and can achieve very low detection limits. nih.gov

The separation of isomeric hydroxylated PAHs is a significant analytical challenge. Chromatographic conditions, including the choice of the stationary phase and the mobile phase gradient, must be carefully optimized to achieve baseline separation of isomers like this compound and its counterparts.

Analytical Methods for Hydroxylated PAH Metabolites

| Analytical Technique | Key Features | References |

|---|---|---|

| HPLC-FLD | High sensitivity and selectivity for fluorescent compounds. | nih.govnih.govuzh.ch |

| GC-MS | High resolving power for isomeric separation; often requires derivatization. | nih.gov |

| LC-MS/MS | High selectivity and sensitivity; suitable for multi-analyte methods. | nih.gov |

Chemical Synthesis and Derivatization Studies

Synthetic Routes to 3-Hydroxychrysene and its Derivatives

The synthesis of specific chrysenol isomers, such as this compound, often requires multi-step procedures designed for regiochemical control. One effective method involves photochemical ring closure. This approach utilizes a substituted vinylnaphthalene precursor which, upon irradiation, cyclizes to form the chrysene (B1668918) core with a substituent at the desired position.

A documented synthesis of this compound begins with the preparation of 2-[2-(3-methoxyphenyl)vinyl]-naphthalene. This precursor undergoes a photochemical oxidative cyclization reaction to yield 3-methoxychrysene. The reaction proceeds with a notable yield of 42% after recrystallization researchgate.net. The final step to obtain this compound is the deprotection of the methoxy (B1213986) group, typically through demethylation using reagents like boron tribromide, to yield the target chrysenol researchgate.net. This method is advantageous as it allows for the synthesis of a specific, pure isomer researchgate.net.

While direct derivatization studies on this compound are not extensively detailed, methods applied to analogous flavonoid and chromenone structures, such as chrysin, provide insight into potential synthetic modifications. These techniques include O-alkylation and the Mitsunobu reaction to introduce various functional groups at the hydroxyl position researchgate.netnih.gov. For instance, microwave-assisted O-alkylation has been successfully used to synthesize a range of derivatives from similar scaffolds researchgate.net.

Table 1: Photochemical Synthesis of this compound

| Step | Precursor | Reaction | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-[2-(3-methoxyphenyl)vinyl]-naphthalene | Photochemical Cyclization | 3-Methoxychrysene | 42% | researchgate.net |

Regioselective Hydroxylation Methodologies

Achieving regioselectivity in the hydroxylation of complex polycyclic aromatic hydrocarbons (PAHs) like chrysene is a significant chemical challenge. Traditional chemical methods often lack precision, leading to a mixture of isomers. Modern biocatalytic approaches, however, offer a high degree of control.

Engineered enzymes, particularly mutants of cytochrome P450 BM3, have been successfully employed for the regioselective hydroxylation of chrysene. Through directed evolution, mutant enzymes have been developed that exhibit altered substrate binding and orientation within the active site unito.it. This tailored positioning allows the oxidizing species to encounter specific hydroxylation sites on the chrysene molecule unito.it.

For example, specific mutants of P450 BM3, designated M3 and P2, have been shown to oxidize chrysene to produce non-K-region metabolites, including this compound, to a much greater extent than the wild-type enzyme unito.it. The different product profiles obtained from various P450 BM3 mutants highlight that the substrate's orientation within the enzyme's catalytic pocket can be precisely manipulated through protein engineering to favor the formation of a desired isomer like this compound unito.it. This methodology demonstrates a viable route to selectively synthesize hydroxylated PAH metabolites that are otherwise difficult to obtain.

Table 2: Regioselective Hydroxylation of Chrysene by Engineered Cytochrome P450 BM3 Mutants

| Enzyme | Substrate | Major Hydroxylated Products | Significance | Reference |

|---|---|---|---|---|

| Wild Type P450 BM3 | Chrysene | Mixture of 1-, 3-, 4-, and 6-hydroxychrysene (B107994) | Low conversion and mixed products | unito.it |

| Mutant M3 | Chrysene | Increased formation of 1- and this compound | Enhanced regioselectivity towards non-K-region metabolites | unito.it |

Enzymatic Synthesis and Biocatalysis Applications

The use of enzymes in organic synthesis, a field known as biocatalysis, has become a mature and powerful alternative to conventional chemical catalysis, particularly for producing complex molecules with high selectivity. nih.govnih.govuni-graz.at Biocatalysis offers significant advantages, including high chemo-, regio-, and stereoselectivity, as well as mild reaction conditions (ambient temperature and pressure, neutral pH), which align with the principles of green chemistry. nih.govfrontiersin.orgrsc.org

The synthesis of this compound is a prime example of a biocatalytic application. As detailed in the previous section, the hydroxylation of chrysene can be efficiently and regioselectively catalyzed by engineered cytochrome P450 enzymes. unito.it The ability to evolve enzymes like P450 BM3 allows for the creation of biocatalysts tailored to produce specific metabolites, such as this compound, which are valuable as analytical standards or for further study unito.it.

Table 3: Advantages of Biocatalysis in the Synthesis of Hydroxy-Aromatics

| Feature | Description | Relevance to this compound | Reference |

|---|---|---|---|

| High Regioselectivity | Enzymes can introduce functional groups at specific positions on a complex molecule. | Directs hydroxylation to the C-3 position of chrysene using engineered P450s. | unito.itnih.gov |

| High Stereoselectivity | Enzymes can distinguish between enantiomers, enabling the synthesis of chiral molecules. | Could be used for kinetic resolution of chiral derivatives of this compound. | nih.govucc.ie |

| Mild Reaction Conditions | Reactions are typically run at or near ambient temperature and pressure in aqueous media. | Reduces energy consumption and the need for harsh reagents or solvents. | nih.govrsc.org |

| Sustainability | Biocatalysts are biodegradable and derived from renewable resources. | Offers a greener synthetic route compared to traditional chemical methods. | uni-graz.atfrontiersin.org |

Computational Chemistry and Structure Activity Relationship Sar Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling techniques are fundamental to understanding the intrinsic properties of 3-Hydroxychrysene at an atomic level. Electronic structure calculations, in particular, reveal how the arrangement of electrons within the molecule dictates its stability, reactivity, and interactions with biological systems.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations are applied to determine a range of molecular properties that are crucial for understanding its chemical behavior and reactivity. nih.gov These calculations can model the effects of the hydroxyl (-OH) group on the electron distribution of the chrysene (B1668918) aromatic system. mdpi.comresearchgate.net

Key applications of DFT for this compound include:

Calculation of Global Reactivity Descriptors: DFT is used to compute values such as ionization potential, electron affinity, chemical hardness, and electrophilicity. These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is central to its reactivity. nih.gov

Determination of Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests the molecule is more polarizable and more reactive.

Modeling Reaction Pathways: DFT can be used to model the energetics of potential metabolic reactions, such as further oxidation, helping to predict the formation of more complex and potentially more reactive metabolites. nih.gov

The table below summarizes key electronic descriptors that can be calculated for this compound using DFT and their significance.

| Descriptor | Symbol | Significance for this compound |

| Total Energy | E | Indicates the overall stability of the molecular structure. |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons; a higher energy suggests greater electron-donating capacity, influencing interactions with electrophiles. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons; a lower energy suggests greater electron-accepting capacity, relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO; a smaller gap indicates higher reactivity and lower kinetic stability. |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2; measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2; measures the resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index | ω | µ² / (2η); quantifies the electrophilic power of the molecule, indicating its propensity to act as an electrophile. |

This table is illustrative of the types of data generated from DFT calculations.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. For a semi-rigid structure like this compound, the primary conformational flexibility involves the orientation of the hydrogen atom of the hydroxyl group relative to the aromatic ring system.

Ab Initio Methods: These methods, Latin for "from the beginning," use first principles of quantum mechanics without experimental parameters. libretexts.org Methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide highly accurate calculations of conformer energies and geometries. researchgate.net While computationally expensive, they serve as a benchmark for determining the most stable conformation of the hydroxyl group, which is critical for understanding its hydrogen-bonding capabilities and interactions within a biological active site. princeton.edu

Semi-Empirical Methods: These methods simplify quantum mechanical calculations by using parameters derived from experimental data. scribd.com Methods like AM1 and PM3 are computationally much faster than ab initio techniques, allowing for the rapid exploration of the potential energy surface. libretexts.orgresearchgate.net They are particularly useful for initial conformational screening or when modeling this compound in larger systems, such as when docked into a protein, where ab initio calculations would be prohibitively demanding. The results from these analyses can be used to interpret experimental data, such as NMR spectra, by calculating the weighted average of properties across the Boltzmann-distributed population of low-energy conformers. nih.gov

Prediction of Metabolic Pathways and Reactive Metabolite Formation

Computational tools are widely used to predict the metabolic fate of xenobiotics like this compound. nih.gov The metabolism of its parent compound, chrysene, is known to proceed via cytochrome P450 (CYP) enzymes to form various hydroxylated metabolites, including this compound. nih.gov Computational models can predict these transformations and, crucially, the subsequent reactions that this compound itself may undergo.

These predictive models generally fall into two categories:

Knowledge-Based/Expert Systems: These systems use a curated database of known metabolic transformations and biotransformation rules to predict likely metabolites. nih.gov For this compound, such a system would identify the phenolic group as a substrate for further oxidation.

Reactivity-Based Models: These approaches use quantum mechanics to calculate the reactivity of different atoms within the molecule to predict the most likely sites of metabolism (SOMs).

A key concern for hydroxylated PAHs is their potential for metabolic activation into reactive metabolites that can cause toxicity. researchgate.net Computational models can predict the likelihood of this compound being oxidized to form a chrysene-3,4-quinone. Such quinone species are highly electrophilic and can covalently bind to cellular nucleophiles like DNA and proteins, a critical event in chemical carcinogenesis. researchgate.netnih.gov These predictive studies guide experimental investigations, such as those using trapping agents like glutathione (B108866) (GSH) in liver microsome assays to detect and identify the formation of such transient, reactive intermediates. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. researchgate.netnih.gov These models are built on the principle that the activity of a chemical is a function of its physicochemical properties and structural features, which can be quantified by molecular descriptors. nih.gov For a compound like this compound, QSAR models can be developed to predict a range of biological activities, such as binding affinity to the aryl hydrocarbon receptor (AhR) or other toxicological endpoints. nih.gov

The development of a QSAR model involves:

Assembling a training set of structurally related compounds (e.g., a series of PAHs and their hydroxylated derivatives) with experimentally measured biological activity.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods to build a mathematical model that finds the best correlation between the descriptors and the activity.

Validating the model to ensure its predictive power for new compounds not included in the training set.

The core of any QSAR model is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net For a PAH metabolite like this compound, these descriptors can be correlated with toxicological endpoints such as cytotoxicity, mutagenicity, or carcinogenicity. researchgate.netnih.gov

The table below presents common classes of molecular descriptors and their relevance to the toxicological activity of this compound.

| Descriptor Class | Example Descriptors | Relevance to Toxicological Endpoints |

| Constitutional | Molecular Weight, Atom Counts | Basic properties that relate to the size and composition of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe the atomic connectivity and branching of the molecule, which can influence its shape and interaction with receptors. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Relate to the molecule's size and shape, which are critical for binding to biological macromolecules like enzymes and receptors. researchgate.net |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, affecting its absorption, distribution, membrane permeability, and bioaccumulation. mdpi.com |